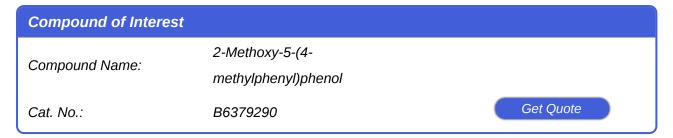


Spectroscopic Analysis of 2-Methoxy-5-(4-methylphenyl)phenol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectroscopic characteristics of the biphenyl derivative **2-Methoxy-5-(4-methylphenyl)phenol**. Despite a comprehensive search of scientific literature and chemical databases, no published experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific compound could be located. This suggests that the compound may be novel or not widely synthesized and characterized.

In light of this, the following guide provides a detailed prediction of the expected spectroscopic data for **2-Methoxy-5-(4-methylphenyl)phenol**. These predictions are grounded in fundamental principles of spectroscopy and are supported by comparative analysis of structurally similar compounds for which experimental data is available. This document also outlines the standard experimental protocols for acquiring such data and presents a general workflow for the spectroscopic analysis of a novel chemical entity.

Predicted Spectroscopic Data of 2-Methoxy-5-(4-methylphenyl)phenol

While experimental data is not available, the following tables summarize the predicted spectroscopic features of **2-Methoxy-5-(4-methylphenyl)phenol** based on the analysis of



related compounds.

Predicted ¹H NMR Data

Solvent: CDCl3 (Chloroform-d) Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Rationale |
|---------------------------|--------------|----------------------|----------------|---|
| ~7.3-7.5 | m | 4H | Ar-H (p-tolyl) | Protons on the p- tolyl ring are expected in this region. |
| ~6.8-7.0 | m | 3H | Ar-H (phenol) | Protons on the substituted phenol ring. |
| ~5.0-6.0 | br s | 1H | -ОН | The phenolic hydroxyl proton signal is typically broad and its position is concentration-dependent. |
| ~3.9 | S | 3Н | -OCH₃ | The methoxy group protons will appear as a sharp singlet. |
| ~2.4 | S | 3H | -СН₃ | The methyl group protons on the p-tolyl ring will appear as a sharp singlet. |

Predicted ¹³C NMR Data

Solvent: CDCl3 (Chloroform-d) Frequency: 100 MHz



| Chemical Shift (δ) ppm | Assignment | Predicted Rationale |
|------------------------|-------------|---|
| ~155-160 | Ar-C-O | Quaternary carbon attached to the hydroxyl group. |
| ~145-150 | Ar-C-O | Quaternary carbon attached to the methoxy group. |
| ~135-140 | Ar-C (quat) | Quaternary carbons of the biphenyl linkage. |
| ~128-132 | Ar-C-H | Aromatic carbons in the p-tolyl ring. |
| ~110-125 | Ar-C-H | Aromatic carbons in the phenol ring. |
| ~55-56 | -OCH₃ | Methoxy carbon. |
| ~21 | -СН₃ | Methyl carbon of the p-tolyl group. |

Predicted IR Data



| Wavenumber (cm ⁻¹) | Intensity | Assignment | Predicted Rationale |
|-----------------------------------|-----------|---------------------------|--|
| ~3400-3600 | Broad | O-H stretch | Phenolic hydroxyl group. |
| ~3000-3100 | Medium | C-H stretch (aromatic) | Aromatic C-H bonds. |
| ~2850-2960 | Medium | C-H stretch (aliphatic) | Methyl and methoxy C-H bonds. |
| ~1580-1620 | Strong | C=C stretch (aromatic) | Aromatic ring skeletal vibrations. |
| ~1230-1270 | Strong | C-O stretch (aryl ether) | Asymmetric C-O-C stretch of the methoxy group. |
| ~1020-1050 | Medium | C-O stretch (aryl ether) | Symmetric C-O-C stretch of the methoxy group. |
| ~1150-1250 | Strong | C-O stretch (phenol) | Phenolic C-O bond. |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation | Predicted Rationale |
|-----|--------------------------|---|
| 214 | [M] ⁺ | Molecular ion peak. |
| 199 | [M-CH ₃]+ | Loss of a methyl radical from the molecular ion. |
| 183 | [M-OCH₃] ⁺ | Loss of a methoxy radical. |
| 181 | [M-CH3-H2O] ⁺ | Subsequent loss of water from the [M-CH ₃] ⁺ fragment. |
| 91 | [C7H7] ⁺ | Tropylium ion from the p-tolyl group. |





Spectroscopic Data of Analogous Compounds

The following tables present the experimental spectroscopic data for compounds structurally related to **2-Methoxy-5-(4-methylphenyl)phenol**, which were used as a basis for the predictions above.

4'-Methoxy-2-methylbiphenyl

| Spectroscopic Data | |
|--|---|
| ¹ H NMR (400 MHz, CDCl ₃) | δ 7.26-7.23 (m, 6H), 6.97-6.94 (m, 2H), 3.85 (s, 3H), 2.28 (s, 3H) ppm. |
| ¹³ C NMR | Data not readily available in the search results. |
| Reference | Supporting Information for "A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water". |

3-Hydroxy-4-methoxybiphenyl

| Spectroscopic Data | |
|------------------------------|--|
| ¹ H NMR (300 MHz) | Analysis of multiplets and NOE difference experiments indicated that the methoxy and hydroxy groups are ortho to each other, and the phenyl group is meta to the hydroxy group.[1] |
| Reference | NMR-biphenyl-3-hydroxy-4-methoxy-NOE-r-10l. [1] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to the sample.
 - Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer)
 to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.



- Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm^{−1}.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion via a solids probe can also be used.
- Ionization: Ionize the sample molecules. Electron Ionization (EI) at 70 eV is a standard technique that produces a characteristic fragmentation pattern, which is useful for structural elucidation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and record their abundance.
- Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern provides information about its structure.

Workflow for Spectroscopic Analysis



The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.



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Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for **2-Methoxy-5-(4-methylphenyl)phenol** is not currently available in the public domain, this guide provides a robust, data-driven prediction of its NMR, IR, and MS spectra. These predictions, based on the analysis of structurally related compounds, offer a valuable resource for researchers working on the synthesis or identification of this molecule. The outlined experimental protocols and workflow further serve as a practical guide for the empirical validation of these predictions. This work underscores the importance of both predictive analysis and experimental verification in the structural elucidation of novel chemical entities.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methoxy-5-(4-methylphenyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6379290#spectroscopic-data-of-2-methoxy-5-4-methylphenyl-phenol-nmr-ir-ms]

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